2-(Trifluoromethyl)ornithine

Beschreibung

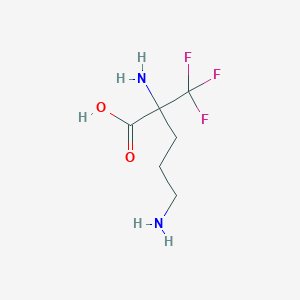

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-diamino-2-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O2/c7-6(8,9)5(11,4(12)13)2-1-3-10/h1-3,10-11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJCZWDHZDJWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)(C(F)(F)F)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308538 | |

| Record name | 2-(Trifluoromethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195196-08-8 | |

| Record name | 2-(Trifluoromethyl)ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195196-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Ornithine and Analogous Structures

General Approaches to α-Trifluoromethylated Amino Acid Synthesis

The synthesis of α-trifluoromethylated amino acids typically involves the construction of the α-carbon stereocenter bearing the trifluoromethyl group. Several general strategies have been developed to achieve this, often starting from precursors that already contain the trifluoromethyl moiety.

One common approach is the alkylation of α-ketimino esters derived from trifluoropyruvic acid . These ketimines, readily accessible from the reaction of trifluoropyruvic acid with primary amines, can react with various carbon nucleophiles to introduce the desired side chain. acs.org Another significant strategy is the Strecker reaction , which involves the addition of cyanide to a trifluoromethyl-substituted ketimine, followed by hydrolysis of the resulting α-aminonitrile to the corresponding amino acid. nih.govnih.gov This method is a cornerstone for the synthesis of α,α-disubstituted amino acids, including those with a trifluoromethyl group. nih.gov

Furthermore, photocatalyzed radical additions to imines have emerged as a powerful tool. acs.org For instance, a visible-light-mediated, metal-free radical alkylation of trifluoromethyl-containing imino esters allows for the construction of various trifluoromethylated amino acids under mild conditions. acs.org Other methods include the electrophilic amination of fluorinated ketones and the carboxylation of fluorinated amines, although these can be limited by substrate scope and the need for specific fluorinated starting materials. acs.org

| Synthetic Approach | Key Reactants | Product Type | Reference |

| Alkylation of α-ketimino esters | Trifluoromethyl α-ketimino ester, Carbon nucleophile | α-Trifluoromethyl amino acid | acs.org |

| Strecker Reaction | Trifluoromethyl ketimine, Cyanide source | α-Trifluoromethyl amino acid | nih.govnih.gov |

| Photocatalyzed Radical Addition | Trifluoromethyl-containing imine, Alkyl radical precursor | α-Trifluoromethyl amino acid | acs.org |

Stereoselective and Enantioselective Synthesis of Trifluoromethyl-Containing Ornithine Mimetics

Controlling the stereochemistry at the newly formed stereocenter is crucial for the biological activity of α-trifluoromethylated amino acids. Consequently, significant research has focused on developing stereoselective and enantioselective synthetic methods.

Many approaches rely on diastereoselective transformations using chiral auxiliaries . nih.gov For example, an imine bearing a chiral auxiliary attached to the nitrogen atom can direct the nucleophilic addition to one face of the imine, leading to a high degree of stereocontrol. nih.gov Another strategy involves the conjugate addition of chiral amines to β-trifluoromethyl-substituted Michael acceptors. nih.gov

Catalytic enantioselective methods are highly desirable as they can generate chiral products with only a small amount of a chiral catalyst. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines. nih.gov Additionally, catalytic enantioselective additions of various nucleophiles to trifluoromethyl imines, including the Strecker and Mannich reactions, have been extensively explored. nih.gov For instance, the Enders laboratory reported the catalytic enantioselective addition of trimethylsilyl cyanide to N-aryl trifluoromethyl ketimines using a thiourea catalyst. nih.gov Biocatalytic approaches, such as enzyme-catalyzed N-H carbene insertion reactions, have also been developed for the enantioselective synthesis of α-trifluoromethyl amines. nih.govacs.orgresearchwithrutgers.com

Synthesis of Trifluoromethylated Piperidinic and Dihydropyridinone Intermediates

Cyclic analogs of amino acids, such as those containing a piperidine ring, are of significant interest as conformational constraints can enhance biological activity. The synthesis of trifluoromethylated piperidines and dihydropyridinones can serve as a pathway to cyclic mimetics of 2-(Trifluoromethyl)ornithine.

One of the earliest syntheses of 2-(trifluoromethyl)piperidine involved the treatment of the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄). mdpi.com More modern approaches often involve cyclization reactions of acyclic precursors. For example, a base-mediated 6-endo-trig cyclization of α-amino acids derived from an enone has been used to synthesize 4-oxo-pipecolic acids. researchgate.net Intramolecular Mannich reactions of homochiral α-trifluoromethyl-β-amino ketals are also a key step in the asymmetric synthesis of (trifluoromethyl)pipecolic acids. researchgate.net

Furthermore, catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones has been utilized in the synthesis of trifluoromethyl-containing mimetics of ornithine. nih.gov Ring-closing metathesis (RCM) has also been employed to synthesize tetrahydropyridines from diallylic substrates, which can then be converted to trifluoromethylated piperidine amino acids. thieme-connect.com

| Cyclic Intermediate | Synthetic Strategy | Key Precursor | Reference |

| 2-(Trifluoromethyl)piperidine | Fluorination of pipecolic acid | Pipecolic acid | mdpi.com |

| (Trifluoromethyl)pipecolic acid | Intramolecular Mannich reaction | α-Trifluoromethyl-β-amino ketal | researchgate.net |

| Trifluoromethylated piperidine amino acid | Catalytic hydrogenation | 3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one | nih.gov |

| Trifluoromethylated piperidine amino acid | Ring-closing metathesis | Diallylic substrate | thieme-connect.com |

Derivatization Strategies for Amino Acids, Including Ornithine, with Trifluoromethylated Reagents

An alternative to constructing the trifluoromethylated amino acid from scratch is to introduce the trifluoromethyl group onto an existing amino acid scaffold, such as ornithine. This can be achieved through the use of various trifluoromethylating reagents.

The Togni reagent, a hypervalent iodine compound, is a well-known electrophilic trifluoromethylating agent. It has been used for the direct trifluoromethylation of alkenes and electron-rich enamides. beilstein-journals.org For instance, the reaction of enamine compounds with the Togni reagent in the presence of a copper catalyst affords β-trifluoromethylated enamine intermediates, which can then be converted to other functional groups. beilstein-journals.org

Another approach involves the use of trifluoromethylsulfonyl–pyridinium salt (TFSP), which can generate trifluoromethyl radicals under photocatalysis. organic-chemistry.org These radicals can then participate in various reactions, such as the azido- or cyano-trifluoromethylation of alkenes. organic-chemistry.org While direct trifluoromethylation of the α-carbon of an amino acid is challenging, derivatization of the side chain or the amino group followed by functional group manipulation could provide a route to the target molecule. For example, derivatization of the δ-amino group of ornithine could be a potential handle for introducing a trifluoromethyl-containing moiety.

Enzymatic Interactions and Biochemical Mechanisms of Action

Interaction with Ornithine Aminotransferase (OAT)

The interaction of trifluoromethylated ornithine analogues with OAT is a multifaceted process characterized by potent, often irreversible, inhibition. These compounds typically act as mechanism-based inactivators, also known as suicide substrates, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the enzyme, leading to its inactivation. nih.gov

Kinetic Characterization of OAT Inhibition by Trifluoromethylated Ornithine Analogues

Kinetic studies of trifluoromethylated OAT inhibitors have revealed their time-dependent and irreversible nature. The inactivation process is generally characterized by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation). The ratio kinact/KI provides a measure of the inactivation efficiency.

Below is an interactive table summarizing the kinetic constants for the inhibition of human OAT (hOAT) by various fluorinated analogues, which provides a framework for understanding the potential potency of 2-(Trifluoromethyl)ornithine.

| Compound | kinact (min-1) | KI (µM) | kinact/KI (M-1s-1) |

|---|---|---|---|

| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (BCF3) | 0.14 | 150 | 15.6 |

| (1R,3S,4S)-3-Amino-4-fluorocyclopentane-1-carboxylic acid | 0.04 | 800 | 0.83 |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | 0.19 | 250 | 12.7 |

Structural Analysis of OAT-Inhibitor Complexes

X-ray crystallography has been a powerful tool in visualizing the interactions between trifluoromethylated inhibitors and the active site of OAT. These structural studies have provided invaluable insights into the binding modes and the conformational changes that occur upon inhibition.

Structural analyses of OAT complexed with inhibitors like BCF3 reveal that the inhibitor binds in the active site and forms a covalent adduct with the PLP cofactor and key active site residues. nih.gov The trifluoromethyl groups play a crucial role in orienting the inhibitor within the active site and in facilitating the chemical reactions that lead to inactivation. The larger volume of the trifluoromethyl groups compared to hydrogen or fluorine atoms allows them to fill the active site cavity more effectively, leading to tighter binding and enhanced selectivity. nih.govnih.gov Specifically, one of the trifluoromethyl groups can interact with hydrophobic residues and disrupt important salt bridges within the active site, such as the one between Arg413 and Glu235, which is crucial for substrate binding. nih.gov

Proposed Inactivation Mechanisms of OAT by Trifluoromethylated Compounds

The inactivation of OAT by trifluoromethylated analogues is a sophisticated chemical process that leverages the unique properties of the trifluoromethyl group. Several interconnected mechanisms have been proposed based on detailed mechanistic and structural studies.

A prominent mechanism for the inactivation of OAT by certain trifluoromethylated compounds involves the elimination of a fluoride (B91410) ion. acs.orgnih.gov This process is initiated by the formation of a Schiff base between the inhibitor and the PLP cofactor. Subsequent enzymatic steps lead to the abstraction of a proton, which facilitates the elimination of a fluoride ion from the trifluoromethyl group. This elimination generates a highly reactive difluoro-α,β-unsaturated intermediate. acs.org

This electrophilic intermediate is then susceptible to attack by a nucleophilic residue in the active site of OAT, typically the catalytic lysine (B10760008) residue (Lys292). nih.gov This nucleophilic attack, a form of conjugate addition, results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. acs.orgnih.gov

Other related inactivation pathways that may be relevant include Michael addition and enamine addition mechanisms. In a Michael addition pathway, a nucleophile from the enzyme attacks the β-carbon of an α,β-unsaturated carbonyl or a similar system within the inhibitor-PLP adduct.

The enamine addition pathway involves the formation of an enamine intermediate from the inhibitor. This enamine can then react with the internal PLP-lysine aldimine, leading to the formation of a covalent adduct and enzyme inactivation. While these mechanisms are well-documented for other OAT inhibitors, the presence of the trifluoromethyl group strongly favors the fluoride elimination pathway.

Role of Trifluoromethyl Groups in OAT Specificity and Inactivation Potency

The trifluoromethyl group is not merely a passive structural element; it actively participates in and directs the inactivation process, contributing significantly to both the specificity and potency of the inhibitor.

The steric bulk of the trifluoromethyl group is a key determinant of selectivity. For example, the active site of OAT is larger than that of the related enzyme γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov By incorporating bulky trifluoromethyl groups, inhibitors can be designed to selectively target OAT over GABA-AT, thereby reducing off-target effects. nih.gov

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group is crucial for its chemical reactivity. It facilitates the elimination of a fluoride ion, a key step in the formation of the reactive intermediate that ultimately alkylates the enzyme. acs.orgnih.gov The strategic placement of the trifluoromethyl group ensures that this chemical transformation occurs efficiently within the enzyme's active site. Research on analogues has highlighted that the orientation of the trifluoromethyl group relative to the amino group of the inhibitor is critical for inactivation, with the syn-oriented trifluoromethyl group often being directly involved in the inactivation chemistry. nih.gov

Bifurcation in OAT-Inhibitor Reactions and Substrate Mode Dynamics

Ornithine aminotransferase (OAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde. nih.govmdpi.comgenome.jp The inhibition of OAT is a significant area of research.

In the context of enzyme-inhibitor reactions, a bifurcation mechanism is a phenomenon where the inhibitor can proceed down two different pathways: one leading to irreversible inactivation of the enzyme and another where it is processed as a substrate, allowing the enzyme to eventually regenerate. This dual functionality has been observed with certain inhibitors of OAT. For instance, studies on the inhibitor (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) have shown that its reaction with human OAT (hOAT) follows a bifurcation pathway. A major portion of the inhibitor acts as a substrate, while a smaller fraction leads to the enzyme's inactivation. nih.gov The presence of trifluoromethyl groups on inhibitors like BCF3 has been noted as important for their potency and interaction within the enzyme's active site. nih.gov

However, based on the available scientific literature, a specific bifurcation mechanism or detailed substrate mode dynamics for the interaction between This compound and ornithine aminotransferase has not been documented. Further research is required to determine if this particular compound exhibits such dual inhibition modes.

Interaction with Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, essential molecules for cell growth and proliferation. nih.govnih.gov ODC catalyzes the conversion of ornithine to putrescine. nih.gov Due to its critical role, ODC is a major target for inhibitor development.

The inhibition of ODC by α-difluoromethylornithine (DFMO) is well-characterized as an enzyme-activated, irreversible process. nih.govnih.gov Both the L- and D-enantiomers of DFMO have been shown to suppress ODC activity in a time- and concentration-dependent manner, leading to the formation of a covalent adduct with the enzyme from which the active enzyme does not recover. nih.govpsu.eduresearchgate.net

While the inhibitory mechanism of DFMO is extensively studied, there is a notable lack of comparative data in the available literature concerning the irreversible inhibition of ODC by This compound . Detailed kinetic studies and mechanistic investigations comparing the potency and inactivation pathways of the difluoromethyl and trifluoromethyl analogues are not prominently available. Such comparative studies would be crucial to understand the structure-activity relationship and the impact of the additional fluorine atom on the inhibitory potential.

The inhibition of ODC has profound effects on the polyamine biosynthetic pathway. As ODC catalyzes the initial committed step, its inactivation leads to a direct reduction in the synthesis of putrescine. This, in turn, causes a depletion of the downstream polyamines, spermidine (B129725) and spermine (B22157), as putrescine is a necessary precursor for their formation. nih.gov Studies with DFMO have consistently demonstrated its ability to effectively deplete cellular putrescine and spermidine pools. nih.gov This depletion of polyamines is a key mechanism underlying the antiproliferative effects of ODC inhibitors. nih.gov

Given that This compound is an analogue of ornithine designed to target ODC, it is hypothesized that its mechanism of action would similarly involve the disruption of polyamine biosynthesis. However, specific experimental data quantifying the effect of this compound on the intracellular concentrations of putrescine, spermidine, and spermine are not detailed in the currently available research.

The depletion of polyamines resulting from ODC inactivation triggers a cascade of biochemical consequences within the cell. Polyamines are critical for various cellular processes, including DNA stabilization, gene transcription, and translation. nih.gov Consequently, their depletion can lead to the inhibition of cell proliferation and cell cycle arrest. nih.govnih.gov For example, treatment of cancer cells with ODC inhibitors has been shown to sensitize them to the effects of cytotoxic chemotherapy. nih.gov The absence of polyamines can increase DNA damage and induce cell cycle arrest, making cells more vulnerable to DNA-damaging agents. nih.gov

While these are the established general consequences of ODC inactivation, specific studies detailing the unique biochemical footprint of This compound in cellular systems are not extensively reported. Research into the specific effects of this compound on cell cycle progression, macromolecule synthesis, and other cellular metabolic pathways would be necessary for a complete understanding of its biological impact.

Modulation of Other Enzymes in Ornithine Metabolic Pathways

The metabolic fate of ornithine is not limited to the polyamine pathway. Ornithine is a central molecule that also participates in the urea (B33335) cycle and the synthesis of other amino acids like proline and glutamate (B1630785). nih.gov Therefore, it is plausible that inhibitors targeting one pathway might affect others. Key enzymes in these interconnected pathways include:

Ornithine Aminotransferase (OAT): As discussed, this enzyme links ornithine to glutamate and proline metabolism. nih.govunimi.it

Ornithine Transcarbamylase (OTC): A key enzyme in the urea cycle that converts ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. genome.jp

The selectivity of an inhibitor is a critical aspect of its pharmacological profile. While fluorinated ornithine analogues have been developed as selective inactivators for OAT, such as 5-fluoromethylornithine, there is no clear evidence in the reviewed literature to suggest that This compound significantly modulates the activity of other enzymes in the ornithine metabolic pathways, such as OAT or OTC. nih.gov Determining the enzyme selectivity profile of this compound would require specific enzymatic assays against a panel of related enzymes.

Molecular and Cellular Biological Investigations

Analysis of Metabolic Fluxes of Ornithine and Downstream Products

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of turnover of metabolites in a biological system, providing a dynamic view of cellular metabolism. medchemexpress.comnih.gov The use of stable isotope-labeled compounds, such as those containing ¹³C or ¹⁵N, is central to these studies. medchemexpress.com In the context of ornithine metabolism, fluorinated analogues like 4-fluoro-L-ornithine have been successfully employed to trace the flow of ornithine through the polyamine biosynthetic pathway. nih.gov

By introducing 4-fluoro-L-ornithine to L1210 murine leukemia cells, researchers were able to monitor its metabolic conversion into fluorinated versions of putrescine, spermidine (B129725), and spermine (B22157) over time using high-performance liquid chromatography (HPLC). nih.gov The rate at which these fluorinated polyamines appeared served as a direct measure of the metabolic flux through the pathway. nih.gov This approach revealed that the flux is closely tied to the proliferative state of the cells, with non-growing cells showing no incorporation of the fluorinated analogue. nih.gov

This methodology allows for a more dynamic assessment of drug action compared to static measurements of polyamine pool depletion. nih.gov For instance, treating cells with inhibitors of S-adenosylmethionine decarboxylase, a key enzyme in polyamine synthesis, resulted in a complete halt of 4-fluoro-L-ornithine incorporation, demonstrating a total blockade of the pathway at that specific enzymatic step. nih.gov The findings suggest that intracellular polyamines are largely in a state of flux and readily exchangeable. nih.gov

Enzyme Expression and Regulation in Response to Trifluoromethylated Ornithine Analogues

Trifluoromethylated ornithine analogues can significantly influence the expression and regulation of enzymes involved in ornithine metabolism. Ornithine is a critical substrate for several enzymes, including ornithine aminotransferase (OAT) and ornithine decarboxylase (ODC), which are involved in proline and polyamine synthesis, respectively. nih.gov

Studies on L-ornithine itself in human keratinocytes have shown that it can modulate the expression of arginase, the enzyme responsible for urea (B33335) production from arginine. nih.gov At concentrations of 10 mM and higher, L-ornithine was found to increase the expression of arginase. nih.gov This suggests a feedback mechanism where the product of one metabolic step can influence the enzymes of a related pathway.

Furthermore, analogues of ornithine have been synthesized and evaluated as inhibitors of ODC. nih.gov The inhibitory potential of these analogues provides insights into the structural requirements for binding to the active site of mammalian ODC. nih.gov For example, (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3), a potent irreversible inhibitor of human OAT (hOAT), has been shown to covalently modify the catalytic lysine (B10760008) and the pyridoxal-5′-phosphate (PLP) cofactor, leading to enzyme inactivation. nih.gov Such inhibitors are valuable for understanding the chemical mechanism of the enzyme and for designing selective therapeutic agents. nih.gov The overexpression of hOAT in hepatocellular carcinoma (HCC) makes it a promising drug target, and inhibitors like BCF3 have shown potential in slowing tumor growth in animal models. nih.gov

Use of Trifluoromethylated Ornithine Analogues as Biochemical Probes

The unique properties of the trifluoromethyl group make trifluoromethylated ornithine analogues excellent biochemical probes for studying biological systems. beilstein-journals.org The fluorine-19 (¹⁹F) nucleus is particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy due to its high sensitivity and the absence of natural fluorine in most biological molecules. beilstein-journals.org

¹⁹F-NMR spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of macromolecules like proteins. beilstein-journals.orgnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an effective probe for conformational changes. nih.gov Trifluoromethyl groups are often preferred as ¹⁹F NMR tags because the three equivalent fluorine nuclei amplify the signal-to-noise ratio. nih.gov

By incorporating trifluoromethylated amino acids, such as trifluoromethyl-L-phenylalanine, into proteins, researchers can obtain site-specific information about the protein's structure and environment. nih.gov This approach has been used to study protein-membrane interactions and the location of specific residues within a membrane mimetic, such as SDS micelles. nih.gov Solvent-perturbation ¹⁹F NMR measurements can reveal how deeply a fluorinated residue is embedded within the hydrophobic core of a micelle. nih.gov

The sensitivity of the ¹⁹F chemical shift to the polarity of the environment allows for the characterization of different protein states and conformational changes upon ligand binding or denaturation. nih.gov

As discussed in section 4.1, fluorinated ornithine analogues serve as effective tracers for metabolic pathways. nih.gov The introduction of a fluorine atom allows for the tracking of the analogue and its metabolic products through a pathway using techniques like HPLC. nih.gov This provides a direct measure of metabolic flux and can be used to assess the impact of enzyme inhibitors or the proliferative state of a cell on a specific pathway. nih.govnih.gov

The use of isotopic tracers, including those with stable isotopes like ¹³C, is a fundamental approach in metabolic pathway analysis. nih.gov These tracers can elucidate pathway structures, the stereochemistry of enzymatic reactions, and the relative activities of competing metabolic routes. nih.gov

Effects on Cellular Processes Related to Ornithine Metabolism

Ornithine is a central molecule in several key cellular processes, including the urea cycle, and the synthesis of polyamines, proline, and glutamate (B1630785). nih.gov Consequently, analogues of ornithine can have significant effects on these processes.

In human keratinocytes, L-ornithine has been shown to influence urea synthesis and arginase expression. nih.gov While it can decrease the de novo synthesis of urea at concentrations of 1 mM and higher, it simultaneously increases the expression of the urea-producing enzyme, arginase, at concentrations of 10 mM and above. nih.gov

Furthermore, the inhibition of ornithine aminotransferase (OAT) by trifluoromethylated analogues like BCF3 is expected to reduce cellular levels of glutamate and proline, which are important metabolites for the growth of cancer cells. nih.gov This makes OAT a target for cancer therapy, and its inhibition can slow cell division. nih.gov The development of selective OAT inhibitors is crucial to avoid off-target effects on other aminotransferases that share similar active site residues. nih.gov

Advanced Research Perspectives on 2 Trifluoromethyl Ornithine Analogues

Emerging Synthetic Strategies for Fluorinated Ornithine Derivatives

The synthesis of fluorinated amino acids, including ornithine derivatives, presents unique challenges due to the need for stereochemical control and the often harsh conditions required for fluorination. beilstein-journals.org However, significant progress has been made in developing more efficient and selective synthetic methodologies.

Modern strategies increasingly focus on late-stage fluorination, where the fluorine atom is introduced into a highly functionalized molecule at a late step in the synthetic sequence. core.ac.uk This approach is advantageous for creating a variety of analogues from a common intermediate. Key reagents for this include deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and Selectfluor. psu.educas.cn For instance, (2S,4S)-5-fluoroleucine has been synthesized from pyroglutamate (B8496135) by protecting the amine, reducing the acid to an alcohol, and then treating it with DAST to introduce the fluorine atom. psu.edu

Another powerful approach involves the use of chiral Ni(II) complexes as scaffolds to asymmetrically synthesize a broad range of fluorinated amino acids. beilstein-journals.org This method allows for the construction of enantiomerically pure α-amino acids with fluorinated side chains, including derivatives of leucine (B10760876) and phenylalanine, on a gram scale. beilstein-journals.org

Enzymatic synthesis is also an emerging field for creating fluorinated compounds. nih.gov Although challenging, enzymes like aldolases and aminotransferases are being explored for their potential to catalyze the formation of fluorinated amino acid derivatives with high stereoselectivity under mild conditions. nih.gov For example, d/l-threonine aldolases have been used to synthesize fluorine-substituted β-hydroxy-α-amino acids from fluorinated aldehydes. nih.gov

Table 1: Selected Synthetic Strategies for Fluorinated Amino Acid Derivatives

| Strategy | Key Features | Example Reagents/Systems | Target Molecules |

|---|---|---|---|

| Late-Stage Deoxyfluorination | Introduction of fluorine late in the synthesis; versatile for creating analogues. core.ac.uk | DAST, Deoxo-Fluor, PyFluor psu.educas.cn | (2S,4S)-5-fluoroleucine, Fluorinated prolines psu.edu |

| Chiral Ni(II) Complex Alkylation | Asymmetric synthesis; allows for gram-scale production with high enantiomeric purity. beilstein-journals.org | Chiral Ni(II) complexes derived from Schiff bases | Trifluorovaline, Trifluoroisoleucine, Trifluoroleucine beilstein-journals.org |

| Michael Addition | Formation of carbon-carbon bonds using fluorinated building blocks. psu.edu | 2,2-difluoroketene silyl (B83357) acetal | δ,δ-difluorolysine psu.edu |

| Enzymatic Synthesis | High stereoselectivity; mild reaction conditions. nih.gov | Threonine aldolases, Cytochrome P450s nih.gov | Fluorinated β-hydroxy-α-amino acids, Fluorinated L-tyrosine analogues nih.gov |

Rational Design Principles for Novel Selective Enzyme Modulators

The design of selective enzyme inhibitors based on the ornithine scaffold is a knowledge-driven process, heavily reliant on understanding enzyme structure and mechanism. nih.gov The unique properties of the trifluoromethyl (CF3) group are often exploited in this context. The CF3 group's large volume and high electronegativity can lead to improved binding affinity and selectivity by filling active site cavities and forming specific interactions with enzyme residues. nih.gov

A key principle is the design of mechanism-based inactivators , also known as suicide inhibitors. youtube.com These compounds are structurally similar to the enzyme's natural substrate and are processed by the enzyme's catalytic machinery. youtube.com This process, however, converts the inhibitor into a highly reactive species that covalently and irreversibly binds to the enzyme, leading to its inactivation. nih.govyoutube.com α-Difluoromethylornithine (DFMO, Eflornithine), an irreversible inhibitor of ornithine decarboxylase (ODC), is a classic example of this approach. nih.govnih.gov

Computational methods, including molecular docking and sequence alignment, are integral to modern rational design. nih.govrsc.org By comparing the active sites of different but related enzymes (e.g., ornithine aminotransferase vs. other aminotransferases), researchers can identify subtle differences to exploit for selectivity. nih.gov For example, while the active sites of many aminotransferases are highly conserved, making selective inhibition difficult, understanding the unique chemical mechanism of each enzyme can guide the design of specific inactivators. nih.gov The design of (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) as a selective inhibitor for human ornithine aminotransferase (hOAT) was based on such principles, where the bis-trifluoromethyl group was shown to fill the active site and disrupt key salt bridges, contributing to its potency. nih.gov

Exploration of Undiscovered Enzymatic Targets within Amino Acid Metabolism

While ornithine decarboxylase (ODC) and ornithine aminotransferase (OAT) are the most well-known targets for ornithine analogues, research is expanding to identify other vulnerable nodes within amino acid metabolism. nih.govnih.govtandfonline.com Many cancers exhibit a heightened demand for specific amino acids, creating "metabolic addictions" that can be exploited therapeutically. nih.govnih.gov This has spurred interest in a wider range of enzymes involved in amino acid biosynthesis and catabolism. nih.gov

Potential and emerging targets for ornithine-based inhibitors include:

Transglutaminases (TGases): These enzymes catalyze the formation of isopeptide bonds. α-Difluoromethylornithine (DFMO) has been shown to be a competitive inhibitor of tissue transglutaminase, suggesting a target distinct from its well-established role as an ODC inhibitor. nih.gov

Nα-acetyl-L-ornithine Deacetylase (ArgE): This bacterial enzyme is crucial for the arginine biosynthesis pathway, making it a potential target for new antibiotics. marquette.edu Nα-chloroacetyl-l-ornithine and Nα-trifluoroacetyl-l-ornithine have been identified as inhibitors of ArgE. marquette.edu

Arginase 1 (ARG1): This enzyme converts arginine to ornithine and urea (B33335). mdpi.com In certain disease contexts, such as neurodegenerative disorders, its activity contributes to the production of toxic metabolites. mdpi.com

Other enzymes in polyamine synthesis: Beyond ODC, enzymes like spermidine (B129725) synthase and spermine (B22157) synthase are also critical for the polyamine pathway, which is essential for cell proliferation and is often upregulated in cancer. tandfonline.com

The inherent flexibility and redundancy in amino acid metabolic pathways present a challenge, but also an opportunity for developing synergistic therapies that target multiple enzymes. nih.gov

Table 2: Selected Enzymatic Targets for Ornithine Analogues

| Enzyme | Function | Relevance | Example Inhibitor(s) |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Converts ornithine to putrescine (rate-limiting step in polyamine synthesis). nih.gov | Cancer, African sleeping sickness, Hirsutism. nih.gov | α-Difluoromethylornithine (DFMO, Eflornithine) nih.gov |

| Ornithine Aminotransferase (OAT) | Involved in proline and glutamate (B1630785) metabolism. nih.gov | Hepatocellular Carcinoma (HCC). nih.gov | (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) nih.gov |

| Tissue Transglutaminase (TGase) | Catalyzes protein cross-linking. nih.gov | Various, including cell adhesion and matrix assembly. | α-Difluoromethylornithine (DFMO) nih.gov |

| Nα-acetyl-L-ornithine Deacetylase (ArgE) | Step in bacterial arginine biosynthesis. marquette.edu | Antibacterial drug target. marquette.edu | Nα-chloroacetyl-l-ornithine, Nα-trifluoroacetyl-l-ornithine marquette.edu |

| Arginase 1 (ARG1) | Converts arginine to ornithine and urea. mdpi.com | Neurodegenerative disorders. mdpi.com | Potential for ornithine-based inhibitors. |

Methodological Advancements for Characterizing Inhibitor-Enzyme Interactions

A deep understanding of how an inhibitor interacts with its target enzyme is crucial for optimization. A suite of advanced biophysical and biochemical techniques is employed to elucidate these interactions, providing data on binding affinity, kinetics, and structural changes.

Real-time and Thermodynamic Techniques:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between an inhibitor and an enzyme. fiveable.me It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR offers real-time, label-free analysis of binding kinetics. fiveable.me It measures changes in the refractive index at a sensor surface as the inhibitor binds to an immobilized enzyme, allowing for the determination of association (kon) and dissociation (koff) rate constants. fiveable.me

Spectroscopic and Kinetic Methods:

Stopped-flow Spectroscopy: This method is used to study rapid, pre-steady-state kinetics by mixing the enzyme and inhibitor and monitoring the reaction on a millisecond timescale using absorbance or fluorescence spectroscopy. numberanalytics.comnumberanalytics.com It was instrumental in determining the rate-limiting step of hOAT inactivation by BCF3, identifying the decay of a long-lived external aldimine species. nih.gov

19F-NMR Spectroscopy: The presence of fluorine atoms in the inhibitor provides a unique spectroscopic handle. Time-dependent 19F-NMR can be used to follow the chemical transformation of the fluorinated inhibitor within the enzyme's active site, providing mechanistic insights. nih.gov

Structural Biology:

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of the inhibitor bound to the enzyme's active site. Such structures are invaluable for rational drug design, as they reveal the precise molecular interactions—hydrogen bonds, hydrophobic interactions, and covalent bonds—that govern binding and inhibition. A crystal structure of a transient complex between hOAT and BCF3 revealed the structural basis for its dual modes of inhibition. nih.gov

Table 3: Advanced Methods for Characterizing Inhibitor-Enzyme Interactions

| Method | Principle | Key Information Provided |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. fiveable.me | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). fiveable.me |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface. fiveable.me | Real-time binding kinetics (kon, koff), binding affinity (Kd). fiveable.me |

| Stopped-Flow Spectroscopy | Rapid mixing followed by spectroscopic monitoring (UV-Vis, fluorescence). numberanalytics.comnumberanalytics.com | Pre-steady-state kinetics, identification of transient intermediates, reaction rates. nih.gov |

| 19F-NMR Spectroscopy | Monitors the fluorine signal of the inhibitor. nih.gov | Mechanistic details of inhibitor transformation in the active site. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a crystallized enzyme-inhibitor complex. | High-resolution 3D structure of the binding mode, precise molecular interactions. nih.gov |

Q & A

Q. Critical Considerations :

- Include controls for off-target effects (e.g., rescue experiments with exogenous polyamines).

- Validate results across ≥3 biological replicates.

How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Advanced Research Question

Methodological Answer:

Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

PK Studies :

- Administration : Dose rodents intravenously (IV) and orally (PO) at 10 mg/kg.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12 h; quantify compound via LCMS/MS.

- Key Metrics : Calculate AUC, Cₘₐₓ, t₁/₂, and oral bioavailability (F%).

Tissue Distribution : Use radiolabeled [¹⁴C]-compound to assess penetration into target tissues (e.g., tumors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.